3-(溴甲基)苯甲酰氯

描述

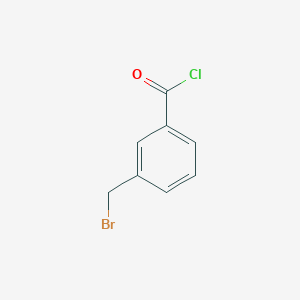

3-(Bromomethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It is a derivative of benzoyl chloride, where a bromomethyl group (-CH2Br) is attached to the benzene ring .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzoyl chloride can be achieved through several methods. One common method involves the reaction of benzyl alcohol with hydrochloric acid . Another method involves the free radical chlorination of toluene using trichloroisocyanuric acid . A third method involves the oxidation of benzyl chloride .Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzoyl chloride consists of a benzene ring attached to a bromomethyl group and a carbonyl chloride group . The molecular weight of this compound is 233.49000 .Chemical Reactions Analysis

3-(Bromomethyl)benzoyl chloride can undergo various types of reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring affects the stability of radicals and carbocations, influencing the rate and outcome of these reactions .科学研究应用

聚合物合成

3-(溴甲基)苯甲酰氯的一个重要应用是通过可逆加成-断裂链转移(RAFT)聚合等聚合技术合成嵌段共聚物。例如,Öztürk等人(2020年)利用4-溴甲基苯甲酰氯合成了聚(苯乙烯-b-甲基丙烯酸甲酯)嵌段共聚物,通过RAFT聚合展示了该化合物在创建良好定义的聚合物结构中的实用性 (Öztürk等人,2020年)。

有机合成

在有机合成中,3-(溴甲基)苯甲酰氯作为试剂用于各种合成过程。Yasukawa等人(2002年)报告了其在铱催化的内部炔烃反应中的应用,用于产生取代萘和蒽,突出了其在通过脱羰基化形成复杂芳香化合物中的作用 (Yasukawa et al., 2002)。

抗菌应用

将苯甲酰氯与乙烯丙烯酸共聚物膜进行改性,与3-(溴甲基)苯甲酰氯密切相关,展示了其抗菌性能。这种改性旨在控制食品包装中的微生物污染,其中苯甲酰氯被并入聚合物基质中以抑制青霉菌和曲霉菌等真菌的生长 (Matche et al., 2006)。

过氧化苯甲酰合成

另一个应用是合成过氧化苯甲酰,这是一种用作漂白剂和聚合引发剂的化合物。Her等人(2014年)展示了从溴苯经过三步合成过程,包括格氏试剂反应和亲核酰基取代,最终使用类似于3-(溴甲基)苯甲酰氯的酸氯化物前体 (Her et al., 2014)。

药物中间体合成

在制药领域,周晓瑞(2006年)讨论了3,5-双(三氟甲基)苯甲酰氯的合成,这是一种重要的药物中间体,通过溴化和氯化步骤进行,表明溴苯和氯苯甲酰化合物在药物合成中的实用性 (Zhou Xiao-rui, 2006)。

安全和危害

属性

IUPAC Name |

3-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560693 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)benzoyl chloride | |

CAS RN |

54267-06-0 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)